molecular formula C23H41Cl2N3O3 B12699409 Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride CAS No. 141312-21-2

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride

Cat. No.: B12699409
CAS No.: 141312-21-2
M. Wt: 478.5 g/mol
InChI Key: UJJNPSPADKPHAS-UHFFFAOYSA-N
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Description

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride is a chemical compound with the molecular formula C23H39N3O3·2HCl . This compound is known for its unique structure, which includes a heptyloxyphenyl group and a propylpiperazinyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride typically involves the reaction of 2-(heptyloxy)phenyl isocyanate with 2-(4-(2-propyl-1-piperazinyl)ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester: Similar structure but without the dihydrochloride component.

    Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, monohydrochloride: Similar structure with a different chloride component.

Uniqueness

Carbamic acid, (2-(heptyloxy)phenyl)-, 2-(4-(2-propyl-1-piperazinyl)ethyl ester, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

141312-21-2

Molecular Formula

C23H41Cl2N3O3

Molecular Weight

478.5 g/mol

IUPAC Name

2-(4-propylpiperazin-1-yl)ethyl N-(2-heptoxyphenyl)carbamate;dihydrochloride

InChI

InChI=1S/C23H39N3O3.2ClH/c1-3-5-6-7-10-19-28-22-12-9-8-11-21(22)24-23(27)29-20-18-26-16-14-25(13-4-2)15-17-26;;/h8-9,11-12H,3-7,10,13-20H2,1-2H3,(H,24,27);2*1H

InChI Key

UJJNPSPADKPHAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC=CC=C1NC(=O)OCCN2CCN(CC2)CCC.Cl.Cl

Origin of Product

United States

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